molecular formula C18H28O2 B566406 (3a,5a)-3-Hydroxy-estran-17-one-2,2,4,4-d4 CAS No. 361432-47-5

(3a,5a)-3-Hydroxy-estran-17-one-2,2,4,4-d4

Cat. No.: B566406
CAS No.: 361432-47-5
M. Wt: 276.4 g/mol
InChI Key: UOUIARGWRPHDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d4-19-Norandrosterone is a deuterated internal standard that is critical for the precise gas chromatography-mass spectrometry (GC-MS) analysis of its endogenous counterpart, 19-Norandrosterone. 19-Norandrosterone is the principal urinary metabolite of nandrolone and other prohibited 19-norsteroid anabolic agents . The presence of 19-norandrosterone in athlete urine samples at concentrations greater than 2 ng/mL constitutes an adverse analytical finding according to the World Anti-Doping Agency (WADA) . This compound is an essential tool for doping control laboratories to ensure accurate quantification and to rule out false positives. Research has shown that trace amounts of 19-norsteroids can form in stored urine samples through the in-situ demethylation of endogenous steroids like androsterone and etiocholanolone . The use of a deuterated internal standard like d4-19-Norandrosterone in controlled incubation experiments helps scientists distinguish between naturally occurring artifacts and metabolites from the administration of prohibited substances, thereby clarifying adverse analytical findings . As a stable, isotopically labeled analog, it corrects for potential losses during sample preparation and variations in instrument response. This product is strictly for research purposes in analytical and forensic chemistry. It is not intended for personal, veterinary, or diagnostic use.

Properties

IUPAC Name

3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUIARGWRPHDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between d4-19-Norandrosterone and related 19-norsteroids:

Compound Chemical Name Key Structural Features Role/Application
d4-19-Norandrosterone (3α,5α)-3-hydroxy-estran-17-one (deuterated) Four deuterium atoms; identical backbone to 19-NA Internal standard for doping analyses
19-Norandrosterone (19-NA) (3α,5α)-3-hydroxy-estran-17-one Non-deuterated; 19-nor configuration Primary metabolite of nandrolone
19-Noretiocholanolone (19-NE) (3α,5β)-3-hydroxy-estran-17-one 5β-reduced isomer of 19-NA Secondary metabolite of 19-nortestosterone
19-Norandrostenedione Estra-4-ene-3,17-dione 19-norandrostenedione; Δ4-3-keto structure Precursor to nandrolone biosynthesis
Nandrolone 19-Nortestosterone 19-nor configuration; 17β-hydroxyl group Anabolic steroid with myotrophic effects

Metabolic Pathways

  • d4-19-Norandrosterone: Not metabolized; used as a reference to track extraction efficiency and ionization suppression in urine samples .
  • 19-NA and 19-NE: Both derive from 19-nortestosterone (nandrolone) via hepatic reduction and conjugation. 19-NA is the 5α-reduced metabolite, while 19-NE is the 5β-epimer .
  • 19-Norandrostenedione: Converted to nandrolone via 17β-hydroxysteroid dehydrogenase, then metabolized to 19-NA/19-NE .

Detection and Analytical Challenges

  • d4-19-Norandrosterone: Detected via GC-MS/MS or GC/TOF-MS alongside endogenous 19-NA. Its deuterated form provides distinct ion fragments (e.g., m/z 420 vs. 416 for 19-NA) .
  • 19-NA vs. 19-NE : Differentiated by retention times and MS fragmentation patterns. 19-NE’s 5β-configuration alters phase-I metabolism, affecting urinary excretion rates .
  • Thresholds: WADA’s reporting limits for 19-NA (2.5–15 ng/mL) require confirmation via GC-IRMS to exclude endogenous sources (e.g., pregnancy) .

Key Research Findings

  • Contamination Risks : Studies show that 19-NA in urine can arise from contaminated supplements, necessitating strict LC-MS/MS protocols to differentiate intentional doping .
  • Pharmacokinetics: Oral administration of 19-norandrostenedione results in rapid conversion to 19-NA, with peak urinary concentrations within 6–8 hours .
  • Sensitivity of Detection : GC/TOF-MS methods achieve limits of detection (LOD) as low as 0.1 ng/mL for 19-NA, ensuring compliance with WADA standards .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting d4-19-Norandrosterone in biological matrices?

  • Methodology : Gas chromatography/time-of-flight mass spectrometry (GC/TOF-MS) is the gold standard. Key steps include:

  • Sample Preparation : Hydrolysis of glucuronide conjugates using HCl (e.g., 1 M HCl at 25°C for 30 minutes) to release free metabolites .
  • Internal Standard Use : Spike samples with d4-19-norandrosterone (e.g., 10 ng/mL in plasma) to correct for matrix effects and extraction efficiency .
  • Derivatization : Formation of enol-trimethylsilyl (TMS) derivatives to enhance volatility and detection sensitivity .
  • Validation Parameters : Include calibration curves (0–10 ng/mL), limits of detection (LOD <1 ng/mL), and precision (CV <15%) to meet anti-doping guidelines .

Q. Why are deuterated internal standards like d4-19-Norandrosterone essential in steroid quantification?

  • Role in Isotope Dilution Mass Spectrometry (IDMS) : Deuterated analogs (e.g., d4-19-norandrosterone) mitigate ion suppression and variability during ionization in GC/TOF-MS. They ensure accurate quantification by co-eluting with native analytes, enabling precise correction for recovery losses .
  • Application : Used in anti-doping research to distinguish exogenous 19-norandrosterone from endogenous sources by monitoring isotopic patterns .

Advanced Research Questions

Q. How can endogenous 19-norandrosterone be differentiated from synthetic sources in anti-doping studies?

  • Carbon Isotope Ratio (CIR) Analysis : Measures ¹³C/¹²C ratios via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Synthetic steroids exhibit distinct isotopic signatures compared to endogenous metabolites due to differences in precursor molecules .
  • Confounding Factors :

  • Pregnancy : Test for hCG levels (<5 mIU/mL) to exclude pregnancy-related physiological elevations .
  • Progestogen Medications : Verify urinary metabolite profiles (e.g., norethisterone metabolites) to rule out therapeutic sources .

Q. What experimental design considerations minimize false positives in low-concentration 19-norandrosterone detection?

  • Controls and Calibration :

  • Batch-Specific Controls : Include urine samples spiked with 19-NA and 19-NE at 2 and 8 ng/mL to validate intra-assay precision .

  • Specific Gravity Correction : Adjust thresholds using the formula:
    Adjusted Concentration=Measured Concentration×1.0201.000Sample SG1.000\text{Adjusted Concentration} = \text{Measured Concentration} \times \frac{1.020 - 1.000}{\text{Sample SG} - 1.000}

     to account for urine dilution <span data-key="35" class="reference-num" data-pages="undefined">4</span>.  
    
    • Statistical Rigor : Report expanded measurement uncertainty (e.g., ±20% at 10 ng/mL) and use multi-laboratory validation to ensure reproducibility .

Q. How should researchers address contradictory data in longitudinal studies of 19-norandrosterone excretion?

  • Data Reconciliation Strategies :
    • Pharmacokinetic Modeling : Compare observed excretion profiles (e.g., half-life, peak concentrations) against published pharmacokinetic data for synthetic nandrolone metabolites .
    • Population-Specific Baselines : Establish reference ranges for subpopulations (e.g., athletes vs. non-athletes) to account for inter-individual variability in endogenous production .
  • Meta-Analysis : Aggregate data from cross-sectional studies to identify confounding variables (e.g., diet, exercise) that may alter urinary metabolite ratios .

Methodological Best Practices

Q. What steps ensure robust quantification of d4-19-Norandrosterone in tissue samples?

  • Tissue-Specific Protocols :
    • Hydrolysis : Use 6 M HCl for tissue hydrolysis (vs. 1 M HCl for plasma) to account for matrix complexity .
    • Extraction : Employ liquid-liquid extraction with n-hexane after pH adjustment (8–9) to isolate steroids efficiently .
    • Quality Assurance : Include tissue blanks and spike-recovery experiments (e.g., 5 ng/g tissue) to validate method accuracy .

Q. How can researchers validate novel detection methods for d4-19-Norandrosterone?

  • Cross-Validation : Compare results with established GC/TOF-MS protocols using Bland-Altman plots to assess bias and limits of agreement .
  • Sensitivity Testing : Determine limits of quantification (LOQ) via serial dilution studies, ensuring LOQ ≤2 ng/mL for anti-doping compliance .

Data Interpretation and Reporting

Q. What criteria must be met to report an Adverse Analytical Finding (AAF) for 19-norandrosterone?

  • WADA Guidelines :
    • Thresholds : Confirm 19-norandrosterone concentration >10 ng/mL (adjusted for specific gravity) in urine .
    • Isomer Specificity : Demonstrate the presence of 5α-estran-3α-ol-17-one (synthetic origin) rather than endogenous epimers .
    • Documentation : Exclude pregnancy, progestogen use, and hCG interference before finalizing AAF reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.